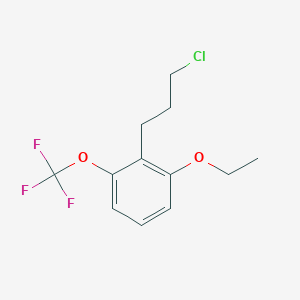
1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with a 3-chloropropyl halide under basic conditions. The ethoxy group can be introduced via an etherification reaction, while the trifluoromethoxy group is often added using a trifluoromethylation reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products include 1-(3-aminopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene or 1-(3-mercaptopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene.
Oxidation: Products include 1-(3-chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzaldehyde or 1-(3-chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzoic acid.
Reduction: Products include 1-(3-chloropropyl)-2-ethoxy-6-(trifluoromethoxy)cyclohexane.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene exerts its effects depends on its specific interactions with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The 3-chloropropyl group can participate in covalent bonding with nucleophilic sites on biomolecules, potentially altering their function.
Comparison with Similar Compounds
- 1-(3-Chloropropyl)-2-methoxy-6-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-2-ethoxy-6-(difluoromethoxy)benzene
Uniqueness: 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both ethoxy and trifluoromethoxy groups can impart distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14ClF3O2 |
|---|---|
Molecular Weight |
282.68 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-ethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-10-6-3-7-11(18-12(14,15)16)9(10)5-4-8-13/h3,6-7H,2,4-5,8H2,1H3 |
InChI Key |
BHHXBLWAYIXFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OC(F)(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















